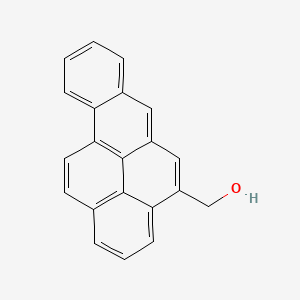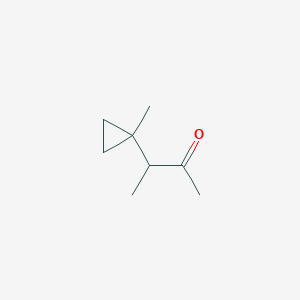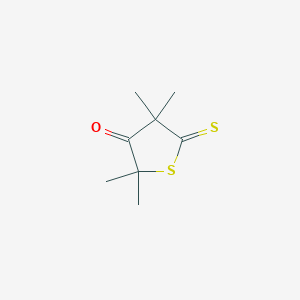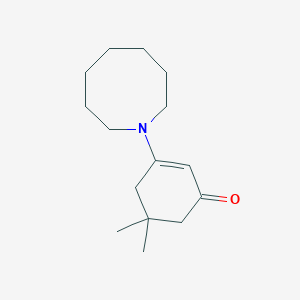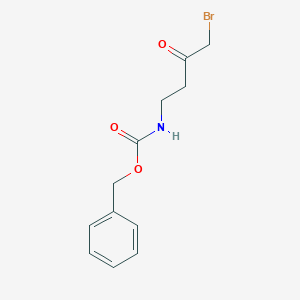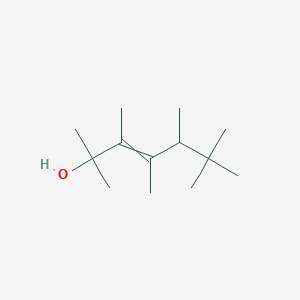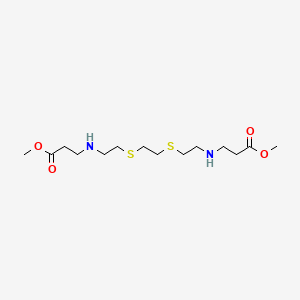
1,8-Bis-(2-methoxycarbonylethylamino)-3,6-dithiaoctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Bis-(2-methoxycarbonylethylamino)-3,6-dithiaoctane is a synthetic organic compound characterized by its unique structure, which includes two methoxycarbonylethylamino groups and a dithiaoctane backbone
Preparation Methods
The synthesis of 1,8-Bis-(2-methoxycarbonylethylamino)-3,6-dithiaoctane typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1,8-dibromo-3,6-dithiaoctane with 2-methoxycarbonylethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures optimal yield. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
1,8-Bis-(2-methoxycarbonylethylamino)-3,6-dithiaoctane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxycarbonylethylamino groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,8-Bis-(2-methoxycarbonylethylamino)-3,6-dithiaoctane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1,8-Bis-(2-methoxycarbonylethylamino)-3,6-dithiaoctane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s dithiaoctane backbone allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the methoxycarbonylethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1,8-Bis-(2-methoxycarbonylethylamino)-3,6-dithiaoctane can be compared with other similar compounds, such as:
1,8-Diamino-3,6-dithiaoctane: Lacks the methoxycarbonylethyl groups, resulting in different chemical reactivity and binding properties.
1,8-Bis-(2-hydroxyethylamino)-3,6-dithiaoctane: Contains hydroxyethyl groups instead of methoxycarbonylethyl groups, affecting its solubility and interaction with biological targets.
1,8-Bis-(2-aminomethylamino)-3,6-dithiaoctane: Features aminomethyl groups, which alter its electronic properties and reactivity.
The uniqueness of this compound lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties.
Properties
CAS No. |
80348-18-1 |
|---|---|
Molecular Formula |
C14H28N2O4S2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
methyl 3-[2-[2-[2-[(3-methoxy-3-oxopropyl)amino]ethylsulfanyl]ethylsulfanyl]ethylamino]propanoate |
InChI |
InChI=1S/C14H28N2O4S2/c1-19-13(17)3-5-15-7-9-21-11-12-22-10-8-16-6-4-14(18)20-2/h15-16H,3-12H2,1-2H3 |
InChI Key |
WZHIHYGBGMSOTG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNCCSCCSCCNCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,5-Dimethylphenyl)methanesulfonyl]-3,4-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14426914.png)

![5-([1,1'-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole](/img/structure/B14426930.png)
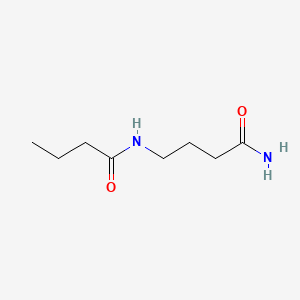
![N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline](/img/structure/B14426957.png)
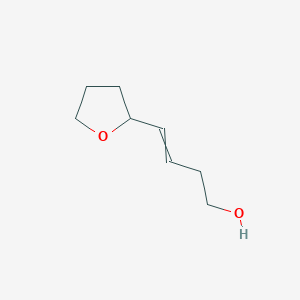

![Diethyl [1-(methanesulfinyl)ethenyl]phosphonate](/img/structure/B14426967.png)
